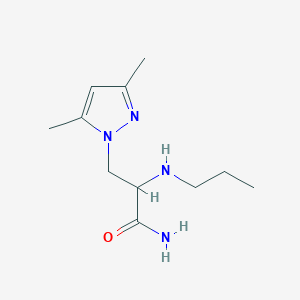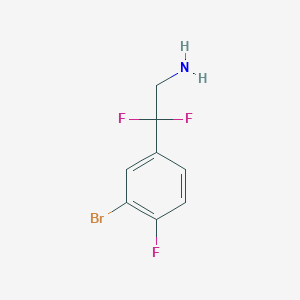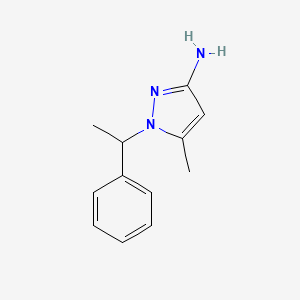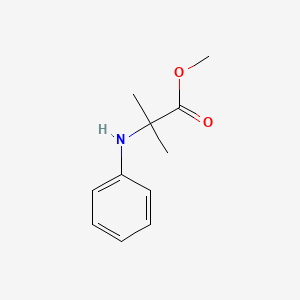
Methyl 2-methyl-N-phenylalaninate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-methyl-N-phenylalaninate: (CAS#: 20059-62-5) is a chemical compound with the molecular formula C₁₁H₁₅NO₂ . It belongs to the class of amino acid derivatives and is a methyl ester of 2-methyl-N-phenylalanine . This compound is characterized by its unique structure, which combines an aromatic phenyl group with an aliphatic side chain.
Vorbereitungsmethoden
Synthetic Routes:: The synthetic preparation of Methyl 2-methyl-N-phenylalaninate involves the condensation of 2-methyl-N-phenylalanine with methanol (CH₃OH) under suitable reaction conditions. The reaction typically occurs in the presence of acid catalysts or activated ester reagents.
Industrial Production:: While specific industrial production methods are not widely documented, laboratory-scale synthesis provides a foundation for understanding its preparation.
Analyse Chemischer Reaktionen
Reactivity::
Oxidation: Undergoes oxidation reactions, potentially leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The phenylalanine moiety may participate in nucleophilic substitution reactions.
Esterification: Methanol (CH₃OH) and acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Major Products:: The major product of esterification is Methyl 2-methyl-N-phenylalaninate , while reduction yields the corresponding alcohol.
Wissenschaftliche Forschungsanwendungen
Chemistry::
Building Block: Used in peptide synthesis and as a building block for more complex molecules.
Chiral Synthesis: Its chiral nature makes it valuable for asymmetric synthesis.
Pharmacology: Investigated for potential pharmacological activities due to its structural resemblance to phenylalanine derivatives.
Metabolic Studies: Used in metabolic research related to amino acid metabolism.
Flavor and Fragrance: Its aromatic properties may find applications in flavor and fragrance compositions.
Wirkmechanismus
The exact mechanism of action for Methyl 2-methyl-N-phenylalaninate remains an area of ongoing research. its structural similarity to phenylalanine suggests potential interactions with cellular receptors, enzymes, or transporters.
Vergleich Mit ähnlichen Verbindungen
While Methyl 2-methyl-N-phenylalaninate is unique due to its specific substitution pattern, similar compounds include:
Methyl N-(2-pyrazinylcarbonyl)phenylalaninate: (CAS#: 73058-37-4) .
Methyl N-(phenylcarbonyl)phenylalaninate: (CAS#: 7830) .
Methyl N-phenylalaninate: (CAS#: 2661059) .
These compounds share common structural features but differ in substituents or functional groups.
Eigenschaften
CAS-Nummer |
20059-62-5 |
|---|---|
Molekularformel |
C11H15NO2 |
Molekulargewicht |
193.24 g/mol |
IUPAC-Name |
methyl 2-anilino-2-methylpropanoate |
InChI |
InChI=1S/C11H15NO2/c1-11(2,10(13)14-3)12-9-7-5-4-6-8-9/h4-8,12H,1-3H3 |
InChI-Schlüssel |
UWSZDTKNLYGFOX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(=O)OC)NC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


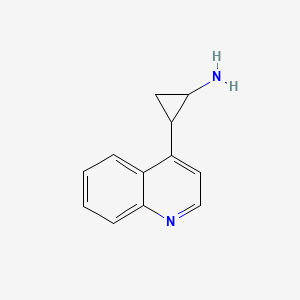
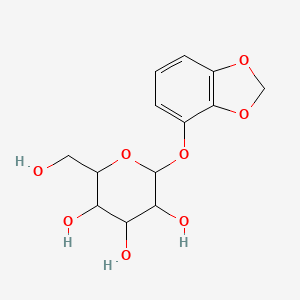
![rac-(1R,5S,6R)-6-(4-fluorophenyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13541065.png)
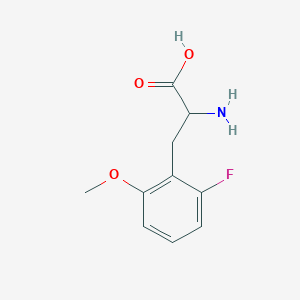
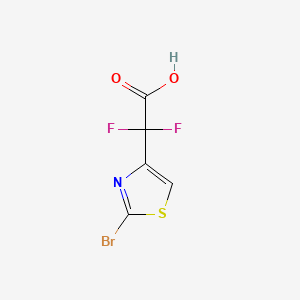
![Ethyl 3-[(4-aminocyclohexyl)carbamoyl]propanoate](/img/structure/B13541084.png)
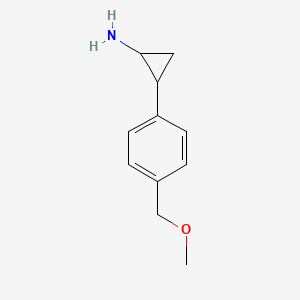
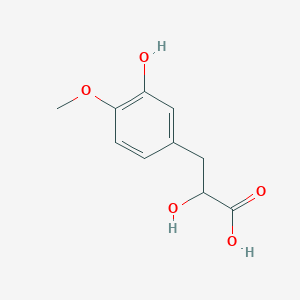
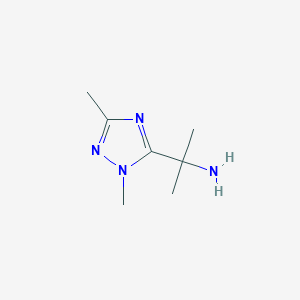
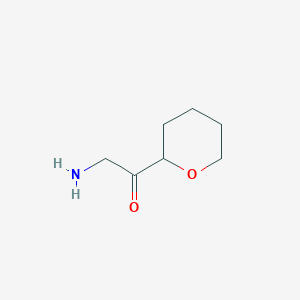
![Tert-butyl 1-oxa-4,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B13541110.png)
